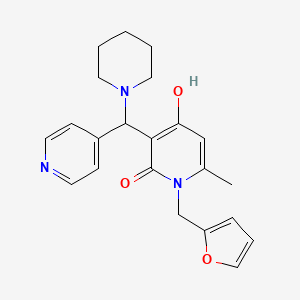

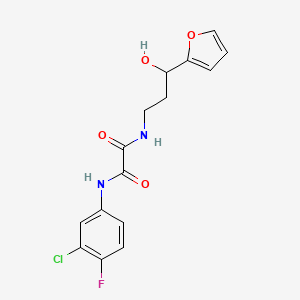

![molecular formula C10H10ClN3O3 B3002949 Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1118787-44-2](/img/structure/B3002949.png)

Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C10H10ClN3O3 and its molecular weight is 255.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Pyrazolo[4,3-d]pyrimidines Synthesis : A method to synthesize 3,7-Dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines involves using diethyl oxaloacetate and ethyl acylpyruvates, which are key in creating derivatives of pyrazolo[1,5-a]pyrimidine (Takei, Yasuda, & Takagaki, 1979).

- Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines : Cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with certain amines leads to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, showcasing the versatility in creating fluorinated derivatives (Goryaeva et al., 2009).

Reactivity and Compound Formation

- Regioselective Synthesis : The compound facilitates regioselective synthesis of various substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, displaying its utility in creating specifically targeted derivatives (Drev et al., 2014).

- Reactivity with Ammonium Acetate : Reaction with ammonium acetate forms pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, indicating its reactivity and potential in producing complex heterocyclic compounds (Bruni et al., 1994).

Structural Analysis and Modifications

- X-Ray Analysis : X-ray analysis of derivatives like 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, derived from similar compounds, provides valuable information on molecular structure and potential applications (Clayton et al., 1980).

- C-C Recyclizations : Studies on C-C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines open avenues for exploring chemical transformations and new synthetic routes (Danagulyan et al., 2011).

Potential Biological Applications

- Antioxidant and DNA Interaction : Certain copper(II) complexes with heterocyclic compounds like tetrazolo[1,5-a]pyrimidines exhibit antioxidant properties, DNA interaction, and in vitro cytotoxic activities, suggesting potential biomedical applications (Haleel et al., 2016).

- Antimicrobial Activity : Novel derivatives like 5-alkyl-6-substituted uracils related to pyrazolo[1,5-a]pyrimidine show promise in antimicrobial activities, indicating possible use in pharmaceuticals (Al-Turkistani et al., 2011).

Safety and Hazards

When handling Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided, and non-sparking tools should be used. Measures should be taken to prevent fire caused by electrostatic discharge steam .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The specific interaction depends on the structure of the compound and the nature of the target.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell signaling, metabolism, and gene expression.

Result of Action

The effects would be expected to reflect the compound’s interaction with its targets and its influence on biochemical pathways .

Eigenschaften

IUPAC Name |

ethyl 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3/c1-2-17-10(16)7-5-12-14-8(15)3-6(4-11)13-9(7)14/h3,5,12H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZARJLQSTCNZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC(=CC2=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)

![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)

![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)